Nicotinamide, 2-(p-methoxyanilino)-N-methyl-
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Overview
Description
Nicotinamide, 2-(p-methoxyanilino)-N-methyl- is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a nicotinamide core structure substituted with a p-methoxyanilino group and an N-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, 2-(p-methoxyanilino)-N-methyl- can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of nicotinamide with p-methoxyaniline in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and may be carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
This process can be catalyzed by transition metals such as palladium or copper .
Industrial Production Methods
Industrial production of Nicotinamide, 2-(p-methoxyanilino)-N-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Nicotinamide, 2-(p-methoxyanilino)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the nicotinamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a metal catalyst are frequently used.
Substitution: Reagents like halogenated compounds and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Nicotinamide, 2-(p-methoxyanilino)-N-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating metabolic pathways and its potential as a drug candidate for treating certain diseases.
Mechanism of Action
The mechanism of action of Nicotinamide, 2-(p-methoxyanilino)-N-methyl- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide, N-benzyl-2-(p-methoxyanilino)-: This compound shares a similar core structure but differs in the substitution pattern, which can lead to variations in its chemical and biological properties.
Nicotinamide, 2-(p-methoxyanilino)-N-propyl-:
Uniqueness
Nicotinamide, 2-(p-methoxyanilino)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
65423-33-8 |
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Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H15N3O2/c1-15-14(18)12-4-3-9-16-13(12)17-10-5-7-11(19-2)8-6-10/h3-9H,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
YVKLLYDPDWCODC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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